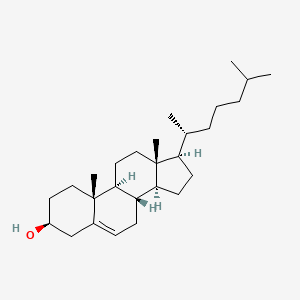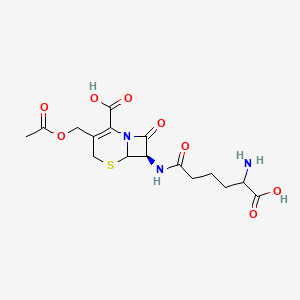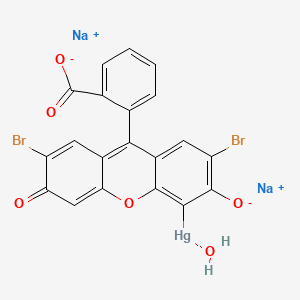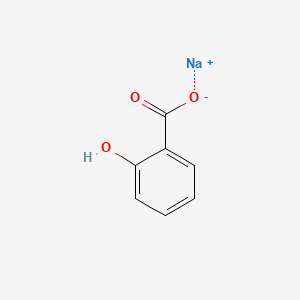
(-)-Procyclidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Procyclidine hydrochloride is a synthetic anticholinergic agent primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. It is a white crystalline powder that is highly soluble in water. The compound works by blocking the action of acetylcholine, a neurotransmitter, thereby reducing muscle stiffness and tremors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-procyclidine hydrochloride typically involves the reaction of cyclohexylmagnesium bromide with 1-cyclohexyl-1-phenyl-1-propanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting product is then treated with hydrochloric acid to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and potency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Procyclidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted procyclidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-procyclidine hydrochloride is used as a reference compound in the study of anticholinergic agents. It is also used in the synthesis of novel compounds with potential therapeutic applications.
Biology: In biological research, the compound is used to study the effects of anticholinergic agents on neurotransmitter systems. It is also used in the development of animal models for Parkinson’s disease.
Medicine: Medically, this compound is used to treat Parkinson’s disease and drug-induced extrapyramidal symptoms. It helps alleviate muscle stiffness, tremors, and other motor symptoms associated with these conditions.
Industry: In the pharmaceutical industry, the compound is used in the formulation of medications for neurological disorders. It is also used in the development of new drugs targeting the cholinergic system.
Mécanisme D'action
(-)-Procyclidine hydrochloride exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central nervous system. This inhibition reduces the activity of cholinergic neurons, leading to a decrease in muscle stiffness and tremors. The compound primarily targets the M1 and M2 muscarinic receptors, which are involved in the regulation of motor control.
Comparaison Avec Des Composés Similaires
- Trihexyphenidyl hydrochloride
- Benztropine mesylate
- Biperiden hydrochloride
Comparison: (-)-Procyclidine hydrochloride is unique in its specific targeting of muscarinic receptors, which makes it particularly effective in treating Parkinson’s disease and drug-induced extrapyramidal symptoms. Compared to trihexyphenidyl hydrochloride and benztropine mesylate, this compound has a more favorable side effect profile, with fewer instances of cognitive impairment and dry mouth. Biperiden hydrochloride, while similar in action, is less potent and requires higher doses to achieve the same therapeutic effect.
Propriétés
Numéro CAS |
30953-82-3 |
|---|---|
Formule moléculaire |
C19H30ClNO |
Poids moléculaire |
323.9 g/mol |
Nom IUPAC |
(1R)-1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H/t19-;/m0./s1 |
Clé InChI |
ZFSPFXJSEHCTTR-FYZYNONXSA-N |
SMILES isomérique |
C1CCC(CC1)[C@](CCN2CCCC2)(C3=CC=CC=C3)O.Cl |
SMILES canonique |
C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![CARYOPHYLLENE [t(-)]](/img/structure/B10753731.png)
![4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride](/img/structure/B10753738.png)

![3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B10753751.png)
![zinc;(7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753757.png)
![[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate](/img/structure/B10753775.png)







